6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a benzylpiperazine and a phenoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Group: This step involves the nucleophilic substitution of a benzylpiperazine derivative onto the triazine core. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the benzylpiperazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate: Shares the benzylpiperazine moiety but differs in the core structure.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Contains a piperazine group but has a different aromatic substitution pattern.
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine: Similar in having a piperazine group but with a pyrimidine core.
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H29N7O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7O/c28-26-30-25(20-34-17-15-33(16-18-34)19-21-7-3-1-4-8-21)31-27(32-26)29-22-11-13-24(14-12-22)35-23-9-5-2-6-10-23/h1-14H,15-20H2,(H3,28,29,30,31,32) |
InChI Key |
MCAFXXUJCKQXED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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